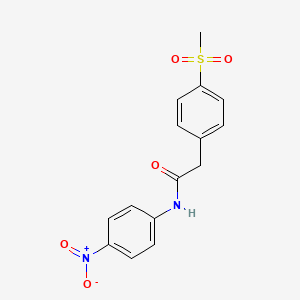

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKQBVGFDRESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methanesulfonylphenylacetic acid with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Variations on the Acetamide Nitrogen

Compound B1 : 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide

- Key Features: Contains a phenoxy group with hydroxyl and methyl substituents. Exhibits planarity (torsion angles: 172.2–179.1°) and strong hydrogen bonding .

- Optical Properties : Absorption band at 314 nm (HOMO→LUMO transition), red-shifting upon OH⁻ addition .

- Application : Used as an anion sensor via UV-Vis and NMR spectroscopy .

Compound B2 : 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Trifluoromethylphenyl)Acetamide

- Key Features: Replaces the nitro group with a trifluoromethyl group, introducing hydrophobicity. Minor deviation from planarity (torsion angles: 172.8–179.6°) .

- Optical Properties : Absorption band at 240 nm, less sensitive to OH⁻ than B1 .

Comparison : The nitro group in B1 enhances electron deficiency compared to B2, affecting optical responses and hydrogen-bonding capacity.

Substituent Variations on the Acetamide Carbonyl-Adjacent Phenyl Ring

CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide

- Application: Part of a library screened for LasR inhibition in P. aeruginosa .

Compound 3d : N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide

Heterocyclic Modifications

Imidazole Derivatives () :

- Example : N-(6-Substituted-Benzothiazol-2-yl)-2-[[Imidazol-2-yl]Thio]Acetamide

- Bioactivity : IC₅₀ = 15.67 µg/mL against C6 glioma cells .

Compound Y205-4585 : 2-(4-Nitrophenyl)-N-(1,2-Oxazol-3-yl)Acetamide

Comparison : Heterocycles like imidazole or oxazole introduce hydrogen-bonding sites, which may improve target binding but reduce membrane permeability compared to aryl-sulfonyl groups.

Physical and Optical Properties

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is commonly employed:

Sulfonylation : React 4-methylsulfonylphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride.

Amide Coupling : Treat the acyl chloride with 4-nitroaniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. Purify via column chromatography (hexane/ethyl acetate gradient).

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to aniline) and reaction time (4–6 hours) to improve yields beyond 40% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H-NMR : Key signals include:

- δ 8.2–8.4 ppm (doublets for aromatic protons on nitrophenyl).

- δ 3.3–3.5 ppm (singlet for methanesulfonyl CH3).

- δ 2.1–2.3 ppm (singlet for acetamide CH3).

Advanced Research Questions

Q. What strategies resolve discrepancies in solubility data during formulation studies?

- Contradiction : Reported solubility in DMSO ranges from 10 mM to 25 mM.

- Resolution :

Use dynamic light scattering (DLS) to assess aggregation.

Test solubility in co-solvents (e.g., PEG-400) or buffered systems (pH 7.4 PBS).

Q. How do electronic effects of the methanesulfonyl and nitro groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Nitro Group : Strong electron-withdrawing effect deactivates the aryl ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with thiols).

- Sulfonyl Group : Enhances stability of intermediates in Suzuki-Miyaura couplings by stabilizing Pd(0) complexes.

Q. What experimental designs mitigate low yields in multistep syntheses?

- Case Study : A three-step synthesis (sulfonylation → amidation → crystallization) yielded 28% overall.

- Improvements :

Replace SnCl2 reduction (55% yield) with catalytic hydrogenation (82% yield) for nitro-to-amine conversion.

Use microwave-assisted synthesis to reduce reaction time from 12 hours to 2 hours.

Key Challenges and Solutions

- Challenge : Crystallization difficulties due to polymorphism.

- Challenge : HPLC purity <95% due to residual solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.